4-Fmoc-1-carboxymethyl-piperazin-2-one
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Overview
Description
4-Fmoc-1-carboxymethyl-piperazin-2-one is a chemical compound with the empirical formula C21H20N2O5 and a molecular weight of 380.39 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fmoc-1-carboxymethyl-piperazin-2-one typically involves the reaction of piperazine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a carboxymethyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Fmoc-1-carboxymethyl-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The Fmoc group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various derivatives with different functional groups .
Scientific Research Applications
4-Fmoc-1-carboxymethyl-piperazin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fmoc-1-carboxymethyl-piperazin-2-one involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process and can be removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides . The molecular targets and pathways involved include the amino groups of amino acids and the peptide bond formation pathway .
Comparison with Similar Compounds
Similar Compounds
4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one: Similar structure but with an isobutyl group.
Fmoc-4-carboxymethyl-piperazine: Similar structure but without the piperazin-2-one moiety.
Uniqueness
4-Fmoc-1-carboxymethyl-piperazin-2-one is unique due to its specific structure, which includes both the Fmoc protecting group and the carboxymethyl-piperazin-2-one moiety. This combination provides stability and ease of removal, making it particularly useful in peptide synthesis .
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c24-19-11-23(10-9-22(19)12-20(25)26)21(27)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINCHYCYSIPMAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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